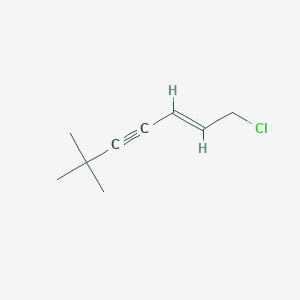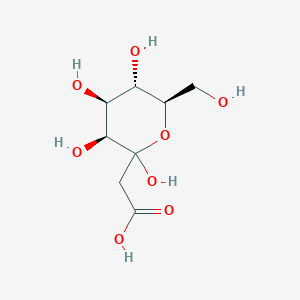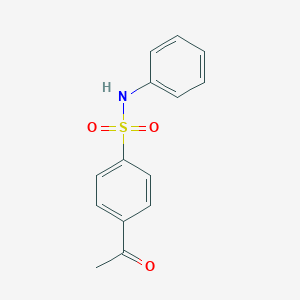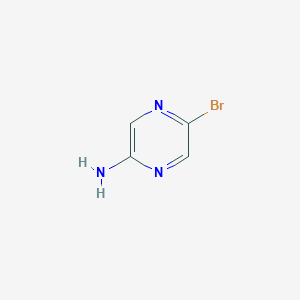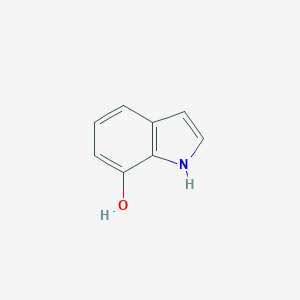
7-羟基吲哚
概述
描述
7-Hydroxyindole is an organic compound belonging to the indole family, characterized by a hydroxyl group attached to the seventh position of the indole ring. This compound is a colorless to slightly yellow crystalline solid, soluble in various organic solvents such as ethanol and dimethylformamide. It is a derivative of indole, a fundamental structure in many natural products and pharmaceuticals.
科学研究应用
7-Hydroxyindole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a substrate in enzymatic studies, particularly involving oxygenases like MauG.
作用机制
Target of Action:
7-Hydroxyindole, also known as 7-HI, is a derivative of indole. It is produced by bacterial metabolism of L-tryptophan via the TnaA enzyme
Mode of Action:
The exact mode of action for 7-Hydroxyindole remains an area of ongoing research
- Activation of L-type Calcium Channels : 7-HI accelerates gut contractility by activating L-type calcium channels located on colonic smooth muscle cells . This action influences gut motility and may impact overall gastrointestinal function.
Biochemical Pathways:
The bioconversion of indoles from tryptophan occurs in the gut microbiota. Bacterial enzymes convert indole to 3-hydroxyindole, 2,3-hydroxyindole, and 4,5-dihydroxyindole . These derivatives play essential roles in maintaining intestinal homeostasis and liver metabolism.
Action Environment:
Environmental factors, such as gut microbiota composition, diet, and overall health, likely influence 7-HI’s efficacy and stability
生化分析
Biochemical Properties
7-Hydroxyindole interacts with a variety of enzymes and proteins. For instance, it has been identified as an alternative substrate for MauG, a c-type diheme oxygenase . MauG catalyzes the six-electron oxidation of pre-tryptophan tryptophylquinone (preTTQ) cofactor in methylamine dehydrogenase (MADH) to form mature tryptophan tryptophylquinone (TTQ) via long-range electron transfer . The interaction between 7-Hydroxyindole and MauG suggests that this compound plays a role in the biochemical reactions involving these enzymes .
Cellular Effects
7-Hydroxyindole has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to diminish the virulence of Pseudomonas aeruginosa, a common pathogenic bacterium . It does this by altering gene expression in a manner opposite to that of acylhomoserine lactones, leading to decreased production of virulence factors and enhanced antibiotic resistance .
Molecular Mechanism
The molecular mechanism of 7-Hydroxyindole involves its interaction with various biomolecules. As mentioned earlier, it serves as an alternative substrate for MauG, participating in the six-electron oxidation of preTTQ . This suggests that 7-Hydroxyindole can influence the activity of enzymes and affect gene expression at the molecular level .
Temporal Effects in Laboratory Settings
The effects of 7-Hydroxyindole can change over time in laboratory settings. For instance, it has been observed to diminish the virulence of Pseudomonas aeruginosa, with the impact becoming more pronounced over time
Dosage Effects in Animal Models
The effects of 7-Hydroxyindole can vary with different dosages in animal models. While specific studies on 7-Hydroxyindole are limited, related compounds such as indole have been shown to have dosage-dependent effects . For instance, indole concentrations in the gut and blood can influence the signaling between microbes and the human digestive and immune systems .
Metabolic Pathways
7-Hydroxyindole is involved in the metabolism of tryptophan . It is produced by the action of bacterial oxygenases that convert indole to various oxidized compounds, including 7-Hydroxyindole . This suggests that 7-Hydroxyindole interacts with enzymes involved in tryptophan metabolism and can influence metabolic flux or metabolite levels .
Subcellular Localization
A flavin-dependent monooxygenase gene (ScFMO1) found in Strobilanthes Cusia, which has the capacity to produce indoxyl from indole, has been confirmed to localize in the cytoplasm . This suggests that 7-Hydroxyindole, as a similar indole derivative, might also have a specific subcellular localization that influences its activity or function .
准备方法
Synthetic Routes and Reaction Conditions: 7-Hydroxyindole can be synthesized through several methods, including:
Hydroxylation of Indole: One common method involves the hydroxylation of indole using a suitable oxidizing agent.
Cyclization Reactions: Another approach involves cyclization reactions where alkynes and nitrogen sources are used as substrates in the presence of transition metal catalysts.
Industrial Production Methods: Industrial production of 7-Hydroxyindole often involves biocatalytic processes due to their efficiency and selectivity. These methods utilize microbial cell factories to convert indole into its hydroxylated derivatives .
化学反应分析
Types of Reactions: 7-Hydroxyindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 7-Hydroxyindoline.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: For oxidation reactions, common reagents include bis-FeIV MauG, which facilitates the oxidation of 7-Hydroxyindole.
Substitution Reactions: These reactions often require specific catalysts and conditions depending on the desired substitution.
Major Products:
Oxidation Products: The major product of oxidation is 7-Hydroxyindoline.
Substitution Products: Depending on the substituent introduced, various derivatives of 7-Hydroxyindole can be formed.
相似化合物的比较
Indole: The parent compound of 7-Hydroxyindole, widely studied for its biological activities.
3-Hydroxyindole: Another hydroxylated derivative of indole with different positional substitution.
5-Hydroxyindole: Similar to 7-Hydroxyindole but with the hydroxyl group at the fifth position.
Uniqueness: 7-Hydroxyindole is unique due to its specific hydroxylation at the seventh position, which imparts distinct chemical and biological properties compared to other hydroxylated indoles. Its ability to act as a substrate for specific enzymes like MauG highlights its importance in biochemical studies .
属性
IUPAC Name |
1H-indol-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-7-3-1-2-6-4-5-9-8(6)7/h1-5,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVPXPKEZLTMNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042669 | |
| Record name | 7-Hydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2380-84-9 | |
| Record name | 7-Hydroxyindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Hydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5042669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indol-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-HYDROXYINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR3V96LY5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
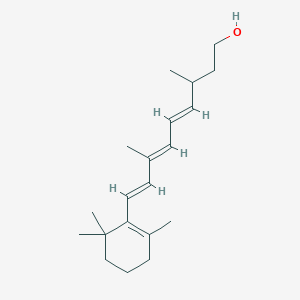
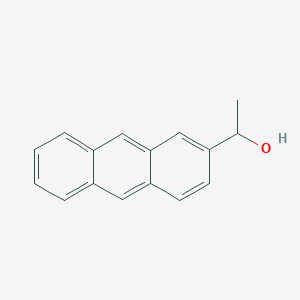
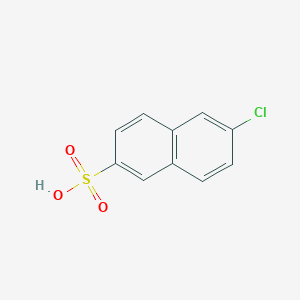
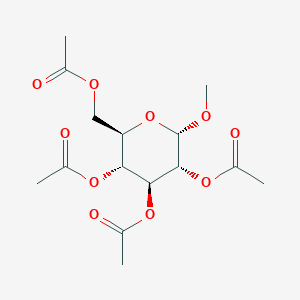


![3-benzo[d][1,3,6]benzodioxazocin-5-yl-N,N,2-trimethylpropan-1-amine](/img/structure/B17974.png)

